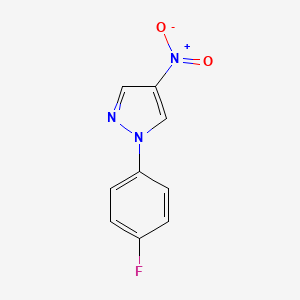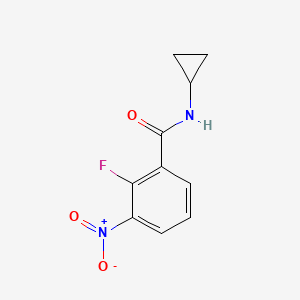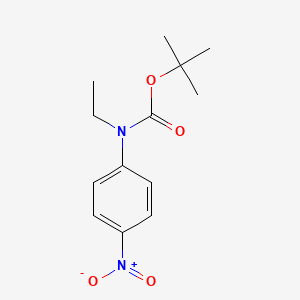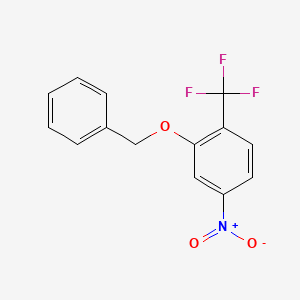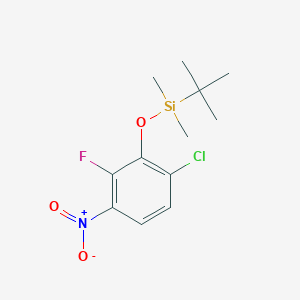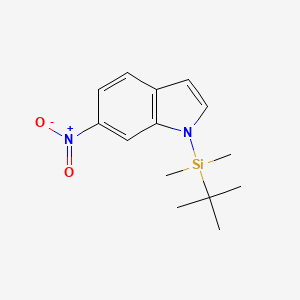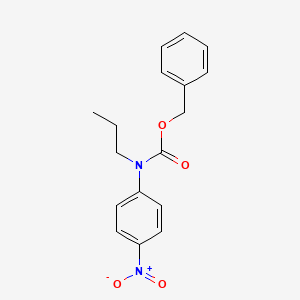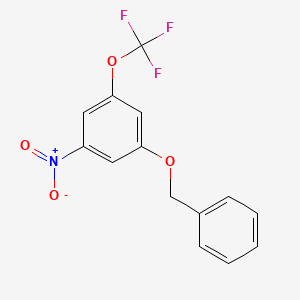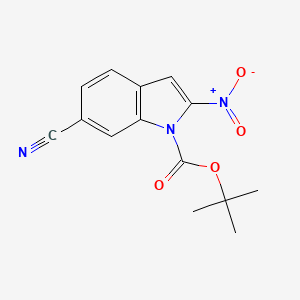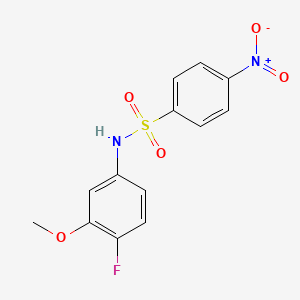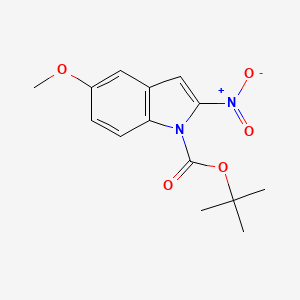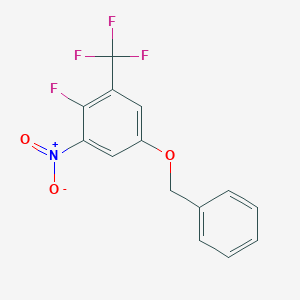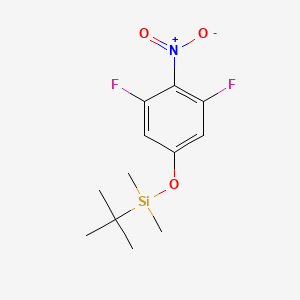
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, two fluorine atoms, a nitro group, and a dimethylsilane moiety attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3,5-difluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the dimethylsilane moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted phenoxy derivatives.
Reduction: Amino-substituted phenoxy compounds.
Oxidation: Quinone derivatives.
Scientific Research Applications
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The dimethylsilane moiety can provide steric protection and influence the compound’s overall stability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(3,5-difluoro-4-methoxyphenoxy)dimethylsilane
- Tert-butyl(3,5-difluoro-4-aminophenoxy)dimethylsilane
- Tert-butyl(3,5-difluoro-4-chlorophenoxy)dimethylsilane
Uniqueness
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane is unique due to the presence of both fluorine and nitro groups on the phenoxy ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
tert-butyl-(3,5-difluoro-4-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-8-6-9(13)11(15(16)17)10(14)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOZLEZPBLRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

